molecular formula C23H22N6O3 B2614050 6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone CAS No. 863019-94-7

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone

Cat. No. B2614050
CAS RN: 863019-94-7
M. Wt: 430.468
InChI Key: JHXHUBRDXYJIRT-UHFFFAOYSA-N
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Description

The compound “6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone” is a complex organic molecule that contains several functional groups and rings . It has a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). It also contains a triazolopyrimidinone group, which is a type of triazole (a class of five-membered ring compounds with three nitrogen atoms in the ring) fused to a pyrimidinone group (a six-membered ring with two nitrogen atoms and a carbonyl group) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The quinoline ring, for example, is aromatic and therefore relatively stable, but can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have explored the synthesis and biological evaluation of compounds structurally related to 6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone, highlighting their potential in medicinal chemistry and drug discovery. For instance, the synthesis and docking study of pyrimidinyl hydrazones and triazolopyrimidine derivatives have demonstrated significant DNA photocleavage activity, suggesting their potential in developing novel therapeutic agents (Sharma et al., 2015). Similarly, novel pyrimidoquinoline derivatives have been synthesized and evaluated for their antitumor activity, providing insights into their potential as cytotoxic agents (El-Gazzar et al., 2009).

Anticancer Activity

Research has also focused on the development of new quinoline and pyrimidoquinoline derivatives with potential anticancer activity. For example, novel brominated quinoline and pyrimidoquinoline derivatives have been synthesized and evaluated for their in vitro anticancer activity, demonstrating their potential as cytotoxic agents with synergistic effects of γ-radiation (Ghorab et al., 2012). Additionally, the synthesis and antitumor screening of new series of pyrimido-[4,5-b]quinolines and triazolopyrimido[6,5-b]quinolines have highlighted some compounds' significant antitumor activity (El-Ashmawy et al., 2013).

Antioxidant and Toxicological Studies

The antioxidant and toxicological properties of novel pyrimido quinoline derivatives have been investigated, revealing that some compounds exhibit significant antioxidant activities and potential therapeutic benefits (Sankaran et al., 2010). These studies contribute to understanding the chemical's therapeutic potential and safety profile.

Safety And Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity and interactions with other compounds, and investigating potential biological or pharmacological activity .

properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-2-32-18-11-9-17(10-12-18)29-22-21(25-26-29)23(31)27(15-24-22)14-20(30)28-13-5-7-16-6-3-4-8-19(16)28/h3-4,6,8-12,15H,2,5,7,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXHUBRDXYJIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone
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6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone

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